

Physical and chemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-(pyridin-3-yl)pyrimidine

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An In-depth Technical Guide to 2-Chloro-4-(pyridin-3-yl)pyrimidine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Chloro-4-(pyridin-3-yl)pyrimidine**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

2-Chloro-4-(pyridin-3-yl)pyrimidine, with the CAS number 483324-01-2, is a substituted pyrimidine featuring a chloro group at the 2-position and a pyridin-3-yl group at the 4-position. [1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-chloro-4-(pyridin-3-yl)pyrimidine[1]
CAS Number	483324-01-2[1][2]
Molecular Formula	C ₉ H ₆ CIN ₃ [1][2]
Molecular Weight	191.62 g/mol [1][2]
InChI	InChI=1S/C9H6CIN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H[1]
InChIKey	MGQROXOMFRGAOY-UHFFFAOYSA-N[1]
Canonical SMILES	C1=CC(=CN=C1)C2=NC(=NC=C2)Cl[3]

A compilation of its physical and computed physicochemical properties is presented in Table 2. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

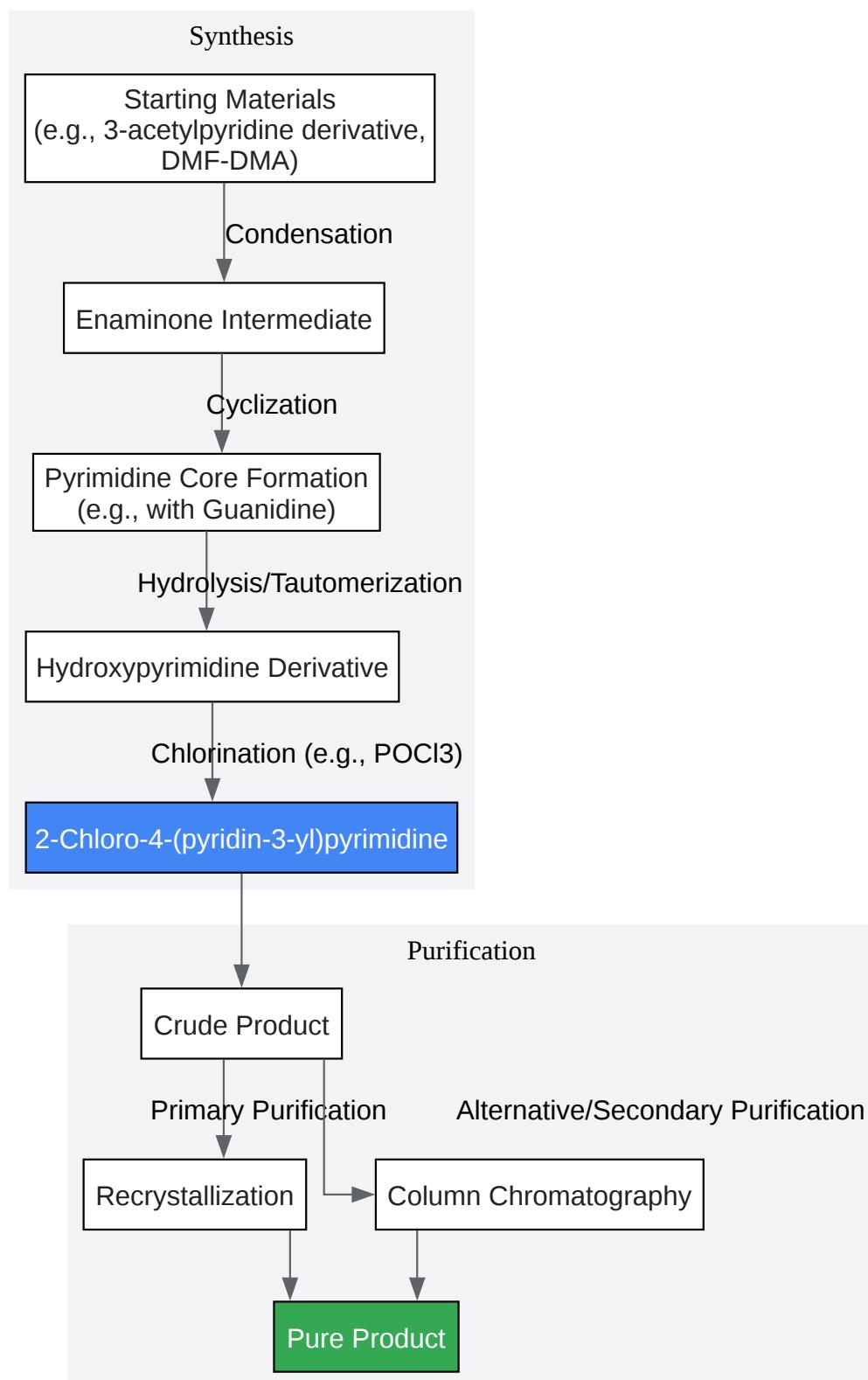
Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	Solid (predicted)	General knowledge
Melting Point	Not available (experimentally)	
Boiling Point	399.5 °C at 760 mmHg (predicted)	[2]
Density	1.3 g/cm ³ (predicted)	[2]
Solubility	Soluble in organic solvents like ethanol and acetone (inferred for similar compounds).[4] Sparingly soluble in water (inferred).[4]	General knowledge for similar compounds
pKa	Not available	
XLogP3	1.8 (predicted)	[1][2]
Flash Point	227.7 °C (predicted)	[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-(pyridin-3-yl)pyrimidine** is not readily available in the public domain, a general synthetic route can be inferred from established methods for preparing substituted chloropyrimidines. A plausible approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by chlorination. For instance, a substituted vinylogous amidine could be cyclized with a suitable reagent, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chloro group.

A generalized workflow for the synthesis and purification is depicted below.

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A generalized workflow for the synthesis and purification of **2-Chloro-4-(pyridin-3-yl)pyrimidine**.

Experimental Protocols

General Synthesis Protocol (Hypothetical):

A multi-step synthesis could be envisioned, starting from a readily available precursor like 3-acetylpyridine.

- Enaminone Formation: 3-acetylpyridine is reacted with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.
- Pyrimidine Ring Formation: The resulting enaminone is then cyclized with a suitable amidine source, such as guanidine, to form the 2-amino-4-(pyridin-3-yl)pyrimidine.
- Diazotization and Chlorination: The amino group can be converted to a chloro group via a Sandmeyer-type reaction, involving diazotization with a nitrite source in the presence of a chloride source. Alternatively, the corresponding hydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride.

General Purification Protocol:

- Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. Common solvents for similar heterocyclic compounds include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.^{[5][6]} The crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor. The purified crystals are then collected by filtration.^{[5][7]}
- Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system, such as a gradient of ethyl acetate in hexane, would be used to separate the desired product from byproducts and unreacted starting materials.

Spectral Data

While specific spectral data with peak assignments for **2-Chloro-4-(pyridin-3-yl)pyrimidine** are not publicly available, typical spectral characteristics can be anticipated based on its

structure.

Table 3: Anticipated Spectral Data

Technique	Expected Features
¹ H NMR	Aromatic protons on the pyrimidine and pyridine rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The number of signals and their splitting patterns would correspond to the unique protons in the molecule.
¹³ C NMR	Signals corresponding to the nine carbon atoms would be observed. The carbon attached to the chlorine atom would likely appear in the range of δ 150-165 ppm. Aromatic carbons would resonate in the δ 120-160 ppm region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak with an intensity of approximately one-third of the M^+ peak, due to the presence of the ^{37}Cl isotope. ^[8]
Infrared (IR)	Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic rings would be expected in the 1400-1600 cm^{-1} region. A C-Cl stretching vibration would likely be observed in the fingerprint region.

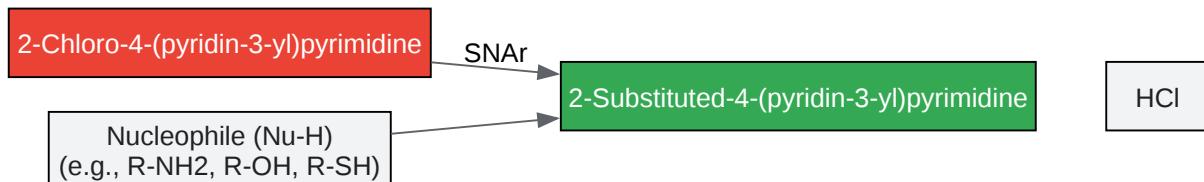
Chemical Reactivity and Stability

The chemical reactivity of **2-Chloro-4-(pyridin-3-yl)pyrimidine** is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. This is a common reaction for chloropyrimidines and is a key transformation for the synthesis of various

derivatives.[9] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 and C4 positions towards nucleophilic attack. Generally, the C4 position is more reactive than the C2 position in nucleophilic substitution on pyrimidines.[10]



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Expected nucleophilic aromatic substitution reaction.

Stability:

Substituted chloropyrimidines are generally stable under standard conditions. However, they can be sensitive to moisture and strong acids or bases, which can promote hydrolysis of the chloro group. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and dark place.

Biological Properties and Potential Applications

The pyridinylpyrimidine scaffold is a common motif in medicinal chemistry, with many derivatives exhibiting a range of biological activities.

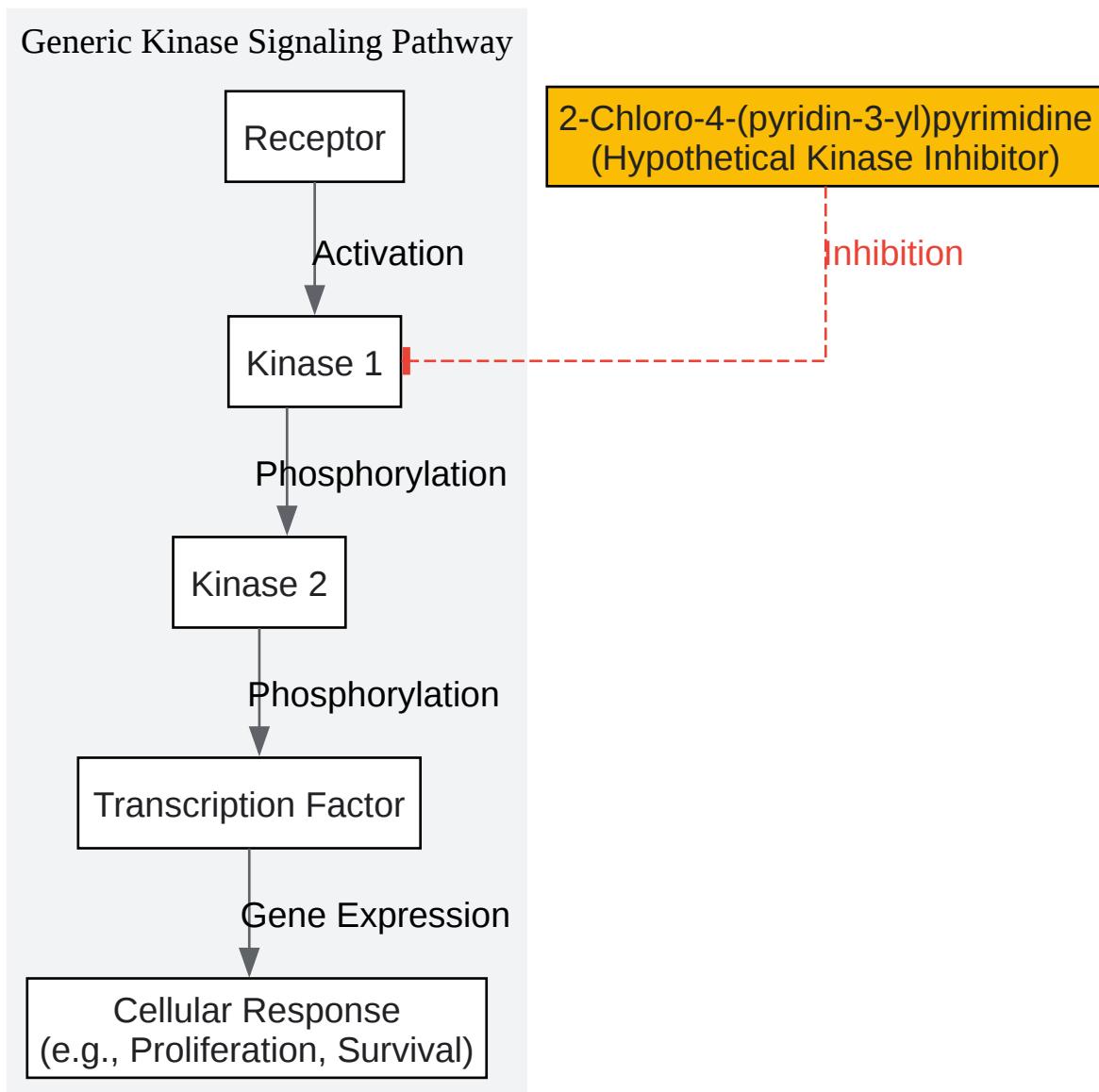
Metabolism:

The metabolic fate of **2-Chloro-4-(pyridin-3-yl)pyrimidine** has not been specifically reported. However, based on studies of similar heterocyclic compounds, metabolism in the liver is expected.[11][12][13] Potential metabolic pathways could include oxidation of the pyridine or pyrimidine rings, mediated by cytochrome P450 enzymes, or conjugation reactions.[11][14]

Signaling Pathway Interactions:

The pyrimidine core is a key structural feature in many kinase inhibitors.[15][16][17] These inhibitors often function by competing with ATP for binding to the kinase domain of enzymes

involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyridinylpyrimidine scaffold of this compound makes it a candidate for investigation as a kinase inhibitor.



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Conceptual diagram of a pyridinylpyrimidine as a kinase inhibitor.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-4-(pyridin-3-yl)pyrimidine** is associated with the following hazard

statements:

- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Chloro-4-(pyridin-3-yl)pyrimidine is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. Its key features include a reactive chloro group amenable to nucleophilic substitution and a pyridinylpyrimidine scaffold that is present in numerous biologically active compounds. Further experimental investigation into its physical properties, detailed synthetic optimization, and comprehensive biological evaluation are warranted to fully explore its potential.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279729#physical-and-chemical-properties-of-2-chloro-4-pyridin-3-yl-pyrimidine>

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